2-Déhydropantoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Dehydropantoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of pantothenate and coenzyme A.

Biology: Studied for its role in metabolic pathways and enzyme mechanisms.

Medicine: Investigated for its potential in developing vitamin B5 supplements and related therapeutic agents.

Industry: Utilized in the production of pantothenate and coenzyme A for various industrial applications.

Mécanisme D'action

Target of Action

The primary target of 2-Dehydropantoate is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the organism.

Mode of Action

In some cases, it has been observed that the enzyme 2-dehydropantoate 2-reductase, which has been lost from certain genomes, can be functionally replaced with a substrate ambiguous enzyme from another pathway .

Biochemical Pathways

2-Dehydropantoate is involved in the biosynthesis of pantothenate (vitamin B5), an essential nutrient . The compound plays a role in the completion of fragmented endosymbiont vitamin biosynthesis pathways by recruitment of a substrate ambiguous enzyme from another pathway .

Result of Action

It is known to play a role in the biosynthesis of essential nutrients like pantothenate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2-déhydropantoate peut être synthétisé par oxydation du pantoate. La réaction implique généralement l'utilisation d'agents oxydants tels que le nicotinamide adénine dinucléotide phosphate (NADP+) en présence d'enzymes spécifiques comme la this compound 2-réductase .

Méthodes de production industrielle : La production industrielle du this compound implique souvent des procédés de fermentation microbienne. Des micro-organismes tels que Escherichia coli et Bacillus subtilis sont génétiquement modifiés pour surproduire les enzymes nécessaires à la biosynthèse du this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-déhydropantoate subit diverses réactions chimiques, notamment :

Oxydation : Conversion du pantoate en this compound en utilisant le NADP+ comme agent oxydant.

Réduction : Réduction du this compound en pantoate en utilisant le NADPH comme agent réducteur.

Réactifs et conditions courants :

Oxydation : NADP+, enzymes oxydoréductases spécifiques.

Réduction : NADPH, enzymes réductases spécifiques.

Principaux produits :

Oxydation : this compound, NADPH et H+.

Réduction : Pantoate, NADP+.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse du pantothénate et du coenzyme A.

Biologie : Étudié pour son rôle dans les voies métaboliques et les mécanismes enzymatiques.

Industrie : Utilisé dans la production de pantothénate et de coenzyme A pour diverses applications industrielles.

5. Mécanisme d'action

Le this compound exerce ses effets par son rôle d'intermédiaire dans la biosynthèse du pantothénate et du coenzyme A. Le composé est converti en pantoate par l'enzyme this compound 2-réductase, qui utilise le NADPH comme agent réducteur. Cette réaction est cruciale pour la production du coenzyme A, un cofacteur essentiel dans de nombreuses réactions biochimiques .

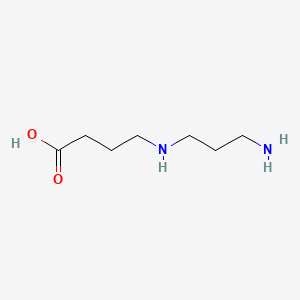

Composés similaires :

Pantoate : Un précurseur dans la biosynthèse du this compound.

Pantothénate : Le produit final de la voie de biosynthèse impliquant le this compound.

Coenzyme A : Un cofacteur synthétisé à partir du pantothénate.

Unicité : Le this compound est unique en raison de son rôle spécifique en tant qu'intermédiaire dans la biosynthèse du pantothénate et du coenzyme A. Contrairement au pantoate, qui est un précurseur, et au pantothénate, qui est le produit final, le this compound sert d'intermédiaire essentiel qui facilite le processus de conversion .

Comparaison Avec Des Composés Similaires

Pantoate: A precursor in the biosynthesis of 2-dehydropantoate.

Pantothenate: The end product of the biosynthesis pathway involving 2-dehydropantoate.

Coenzyme A: A cofactor synthesized from pantothenate.

Uniqueness: 2-Dehydropantoate is unique due to its specific role as an intermediate in the biosynthesis of pantothenate and coenzyme A. Unlike pantoate, which is a precursor, and pantothenate, which is the final product, 2-dehydropantoate serves as a critical intermediate that facilitates the conversion process .

Propriétés

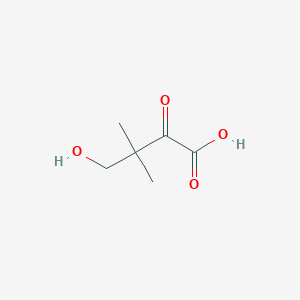

IUPAC Name |

4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVVTUWHANFMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274258 | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-30-4 | |

| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dehydropantoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

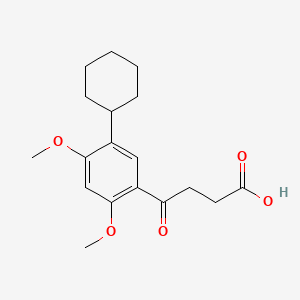

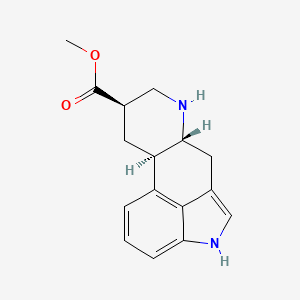

Feasible Synthetic Routes

Q1: What is 2-dehydropantoate and its role in cellular processes?

A1: 2-Dehydropantoate is a key intermediate in the biosynthesis of pantothenate, also known as vitamin B5. [, ] Pantothenate is essential for all organisms as it forms the core of coenzyme A (CoA), a crucial cofactor involved in numerous metabolic reactions. [, ]

Q2: How does the enzyme 2-dehydropantoate 2-reductase (PanE) impact pantothenate synthesis?

A2: PanE catalyzes the conversion of 2-dehydropantoate to pantoate, a crucial step in the pantothenate biosynthesis pathway. [, , ] In organisms like Salmonella enterica, disruption of the panE gene reduces CoA levels and can lead to a conditional auxotrophy for 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-P), a precursor for thiamine biosynthesis. [] This highlights the interconnected nature of metabolic pathways.

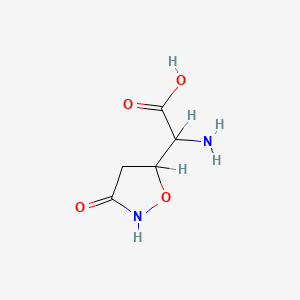

Q3: Are there alternative enzymes capable of catalyzing the reduction of 2-dehydropantoate?

A3: Yes, besides PanE, other enzymes can exhibit 2-dehydropantoate 2-reductase activity. For instance, IlvC, primarily known as ketol-acid reductoisomerase, can also function as a 2-dehydropantoate 2-reductase. [] Additionally, a novel ketopantoate reductase named PanG has been identified in Francisella tularensis. [] This enzyme is conserved in other pathogenic bacteria and represents an alternative pathway for 2-dehydropantoate reduction and pantothenate synthesis in these organisms. []

Q4: How do mutations in genes related to 2-dehydropantoate metabolism affect cellular function?

A4: Mutations impacting 2-dehydropantoate metabolism can have varied effects. In S. enterica, panE mutants show reduced CoA levels and a conditional HMP-P auxotrophy. [] Suppressor mutations in the ilvY gene, encoding a transcriptional regulator for ilvC, can alleviate this auxotrophy by increasing IlvC levels and thus restoring CoA biosynthesis. []

Q5: How does the deletion of OSW2, another gene potentially related to 2-dehydropantoate metabolism, affect yeast sporulation?

A6: OSW2 is a meiosis-induced gene in yeast necessary for proper spore wall formation. [] While osw2Δ spores are mainly sensitive to ether treatment, combining this deletion with deletions of CHS3 (involved in chitosan synthesis) or BIG1 (involved in β-1,6-glucan synthesis) leads to severe sporulation defects. [] This suggests that Osw2, despite its transient presence during sporulation, plays a role in the assembly of the glucan and/or mannan layers of the spore wall, potentially through its putative 2-dehydropantoate 2-reductase domain. []

Q6: Are there structural studies on 2-dehydropantoate 2-reductase?

A7: Yes, several studies have determined the crystal structures of 2-dehydropantoate 2-reductase from various organisms. These include structures from Enterococcus faecalis, Geobacter metallireducens, Bacillus subtilis, Methylococcus capsulatus, Staphylococcus aureus, and Porphyromonas gingivalis. [, , , , , ] These structural insights can be valuable for understanding the enzyme's mechanism and for designing inhibitors targeting this pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)